molecular formula C10H20N2O4 B1447043 tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate CAS No. 140170-90-7

tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate

Cat. No.: B1447043
CAS No.: 140170-90-7
M. Wt: 232.28 g/mol
InChI Key: AWJCGVOYTACHLS-UHFFFAOYSA-N
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Description

tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate (CAS: 579475-81-3) is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a methoxy(methyl)carbamoyl substituent. Its molecular formula is C9H10BrN, with a molecular weight of 212.09 g/mol and a purity of 95% . The compound falls under the category EN300-331634, indicating its use as a specialized intermediate in organic synthesis, likely for pharmaceuticals or agrochemicals.

The Boc group is widely employed in peptide synthesis to protect amine functionalities, while the methoxy(methyl)carbamoyl moiety may enhance solubility or modulate reactivity in coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with methoxy(methyl)carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate has shown promise in the development of therapeutic agents due to its ability to modulate enzyme activity and influence neurotransmitter systems. Its structure suggests potential interactions with:

  • Enzymes : The carbamate moiety can form covalent bonds with active sites, leading to enzyme inhibition or activation.
  • Receptors : The methylamino group may interact with receptor sites, influencing signaling pathways involved in neurological processes.

Neuropharmacology

Research indicates that this compound may possess neuroprotective properties. Studies have demonstrated its potential to:

  • Cross the blood-brain barrier, indicating possible applications in treating neurological disorders such as Alzheimer's disease.
  • Modulate enzyme activities related to neurotransmitter systems, which could enhance cognitive functions or provide therapeutic effects against neurodegenerative diseases.

Insecticide Development

The metabolism of related carbamate compounds has been studied extensively in insects, suggesting that modifications like those present in this compound could lead to effective insecticides. The presence of the tert-butyl group may enhance the compound's stability and efficacy as a pesticide.

Neuroprotective Effects Study

A study investigated the neuroprotective effects of the compound against amyloid beta-induced toxicity in astrocytes. The results indicated that it could reduce oxidative stress markers and inflammation in cell cultures, suggesting its potential as a treatment for Alzheimer's disease.

In Vivo Studies

In animal models simulating neurodegeneration, the compound demonstrated moderate protective effects against cognitive decline induced by scopolamine. However, bioavailability issues were noted, indicating that further optimization is necessary for effective therapeutic use.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

PropertyThis compoundSimilar Compound ASimilar Compound B
Neuroprotective EffectModerateHighLow
Enzyme InteractionYesYesNo
Blood-Brain Barrier PenetrationYesYesNo
Antioxidant ActivityYesModerateHigh

Mechanism of Action

The mechanism of action of tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate (CAS: 1822586-12-8)

  • Molecular formula : C11H22N2O4
  • Molecular weight : 246.31 g/mol
  • Key difference : An ethyl group replaces the methyl group adjacent to the carbamoyl moiety.

tert-butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate (Compound 11a)

  • Key difference : Features a stereocenter (S-configuration) and a methyl group on the α-carbon.
  • Implications : The stereochemistry may influence enantioselective interactions in biological systems or asymmetric synthesis .

tert-butyl methylcarbamate

  • Synonyms: N-Boc-methylamine, (tert-Butoxycarbonyl)methylamine
  • Key difference : Lacks the methoxy(methyl)carbamoyl group.
  • Implications : Simpler structure with fewer steric hindrances, making it a common Boc-protected amine for peptide synthesis .

Functional Group Modifications

tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS: 70145-70-9)

  • Key difference : Incorporates a sulfonyl group (SO2) on the aromatic ring.

tert-butyl 1-(methoxy(methyl)carbamoyl)cyclopropylcarbamate (CAS: 161521-10-4)

  • Molecular formula : C11H20N2O4
  • Molecular weight : 244.29 g/mol
  • Key difference : Cyclopropane ring replaces the linear alkyl chain.
  • Implications : The strained cyclopropane ring introduces rigidity, which may stabilize transition states in reactions or enhance metabolic stability .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application/Implication
Target compound (579475-81-3) C9H10BrN 212.09 Bromine substituent Halogenated intermediate for cross-coupling
Ethyl variant (1822586-12-8) C11H22N2O4 246.31 Ethyl chain Enhanced lipophilicity
Sulfonyl variant (70145-70-9) C14H20N2O5S 328.38 Methanesulfonylphenyl group Electrophilic reactivity
Cyclopropane variant (161521-10-4) C11H20N2O4 244.29 Cyclopropane ring Conformational rigidity
Boc-methylamine C6H13NO2 131.17 Simple Boc-protected amine Peptide synthesis

Biological Activity

tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate, with the molecular formula C10_{10}H20_{20}N2_2O4_4 and CAS number 140170-90-7, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure incorporates functional groups that suggest potential biological activities, particularly in enzyme inhibition and therapeutic applications.

The compound is characterized by its molecular weight of 232.28 g/mol. It is soluble in organic solvents and has been utilized as a reagent in various organic synthesis processes. Its structural features lend it to applications in both academic research and industrial settings.

Enzyme Inhibition Studies

Research has indicated that this compound may function as an enzyme inhibitor. Specifically, studies have explored its effects on acetyl-CoA carboxylases (ACC1 and ACC2), which are crucial for fatty acid biosynthesis. Inhibition of these enzymes can modulate metabolic pathways, making this compound a candidate for managing metabolic disorders such as obesity and type 2 diabetes .

Case Studies

  • Fatty Acid Metabolism : In a study involving Zucker rats, the compound demonstrated the ability to reduce hepatic malonyl-CoA levels, which is associated with decreased fatty acid synthesis. This suggests that it may play a role in regulating lipid metabolism .
  • Therapeutic Applications : The compound has been investigated for its potential as a precursor in drug development, particularly in synthesizing novel therapeutic agents aimed at metabolic disorders. Its structural analogs have shown promise in clinical trials for conditions like chronic kidney disease .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzyme Activity : The compound's ability to inhibit key metabolic enzymes like ACC suggests a mechanism where it alters the enzymatic pathways involved in lipid metabolism.
  • Potential Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties, indicating that this compound may also possess such effects, warranting further investigation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
tert-Butyl methylcarbamateLacks methoxy groupLimited enzyme inhibition
N-Boc-N-methylethylenediamineDifferent overall structureVaries in biological activity
tert-Butyl N-methylcarbamateSimilar but without methoxy groupLimited applications

This table illustrates how this compound stands out due to its unique combination of functional groups, which enhances its potential biological activity compared to structurally similar compounds.

Q & A

Q. Basic: What are the recommended synthetic routes for tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate?

Methodological Answer:
The synthesis typically involves sequential carbamate formation and coupling reactions. A common approach is:

Protection of the amine group : Use tert-butyloxycarbonyl (Boc) protecting agents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., sodium bicarbonate) to shield the amine functionality .

Coupling with methoxy(methyl)carbamoyl : Employ carbodiimide-based coupling reagents (e.g., EDC/HOBt) to conjugate the Boc-protected intermediate with methoxy(methyl)carbamoyl chloride .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Validate purity via HPLC (>95%) .

Q. Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Use a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, carbamate carbonyl at ~155 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Q. Advanced: What strategies can resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT-based NMR chemical shift calculators) .

Crystallography : If crystalline, perform X-ray diffraction to unambiguously confirm stereochemistry and bond connectivity .

Isotopic labeling : Synthesize deuterated analogs to clarify ambiguous proton signals in crowded spectral regions .

Q. Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) for coupling efficiency .
  • Catalyst optimization : Evaluate palladium or copper catalysts for cross-coupling steps (e.g., Buchwald-Hartwig amination) .
  • Temperature control : Use low temperatures (−20°C to 0°C) to minimize side reactions during Boc protection .

Q. Basic: What are key stability considerations for storing this compound?

Methodological Answer:

  • Storage conditions : Keep in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the carbamate group .
  • Moisture control : Use desiccants (silica gel) in storage cabinets .
  • Light sensitivity : Protect from UV exposure by using amber glass vials .

Q. Advanced: What computational methods predict the reactivity of this carbamate in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects and transition states for hydrolysis or substitution reactions .
  • Database mining : Cross-reference with PubChem or Reaxys to identify analogous reaction pathways .

Q. Advanced: How to analyze stereochemical outcomes in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers .
  • Circular Dichroism (CD) : Measure optical activity to confirm absolute configuration .
  • NOESY NMR : Detect through-space interactions to assign stereochemistry in complex derivatives .

Q. Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to limit inhalation of vapors .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorbents (vermiculite) .

Q. Advanced: How to design experiments to study degradation pathways under acidic/basic conditions?

Methodological Answer:

Forced degradation : Expose the compound to HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–60°C .

Kinetic monitoring : Use HPLC-MS to track degradation products over time and identify intermediates (e.g., tert-butylamine release) .

Mechanistic studies : Perform ¹⁸O isotopic labeling to trace hydrolysis pathways .

Q. Advanced: What methodologies maintain enantiomeric purity during scale-up?

Methodological Answer:

  • Chiral resolution : Use preparative HPLC with chiral columns to isolate enantiomers post-synthesis .
  • Asymmetric catalysis : Optimize chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor enantiomeric excess in real-time .

Properties

IUPAC Name

tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)11(4)7-8(13)12(5)15-6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJCGVOYTACHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate
tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate
tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate
tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate
Reactant of Route 5
tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate
Reactant of Route 6
tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate

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